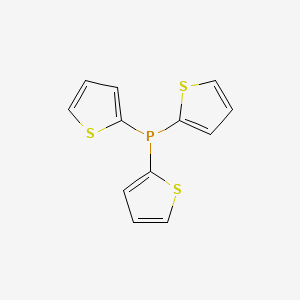

Tris(2-thienyl)phosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trithiophen-2-ylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9PS3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCPTMZJPDVWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)P(C2=CC=CS2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178883 | |

| Record name | Tris(2-thienyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24171-89-9 | |

| Record name | Tris(2-thienyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24171-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-thienyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024171899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-thienyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-thienyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-THIENYL)PHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRZ2J89TFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Tris(2-thienyl)phosphine

Abstract

Tris(2-thienyl)phosphine (TThP), an organophosphorus compound featuring a central phosphorus atom bonded to three 2-thienyl rings, stands as a pivotal ligand in modern coordination chemistry and homogeneous catalysis. Its unique electronic and steric profile, derived from the sulfur-containing heterocyclic moieties, imparts distinct properties compared to conventional triarylphosphines like triphenylphosphine. This guide provides a comprehensive overview of the synthesis of this compound, detailing a robust experimental protocol. Furthermore, it outlines the critical characterization techniques required to verify the structure and purity of the final product, offering insights for researchers, chemists, and professionals in drug development and materials science.

Introduction: The Significance of Heterocyclic Phosphines

Organophosphorus compounds, particularly phosphines (PR₃), are fundamental ligands in transition metal chemistry. Their utility stems from a versatile combination of σ-donor and π-acceptor capabilities, which allows for the fine-tuning of a metal center's reactivity and selectivity.[1] While trialkyl and triarylphosphines have been extensively studied, heterocyclic phosphines, where a substituent is a heterocyclic ring, offer unique electronic characteristics due to the presence of heteroatoms.[1]

This compound (PTh₃), with its three electron-rich thiophene rings, is a notable member of this class. It serves as an effective ligand in various catalytic processes, including palladium-catalyzed cross-coupling reactions, and is a building block for advanced materials like conductive polymers and organic semiconductors.[1][2] Understanding its synthesis and characterization is therefore crucial for its effective application.

Synthesis of this compound: A Mechanistic Approach

The most prevalent and reliable method for synthesizing this compound involves the reaction of a phosphorus halide, typically phosphorus trichloride (PCl₃), with an organometallic reagent derived from thiophene.[1][3] This approach relies on a nucleophilic substitution pathway where the carbanionic center of the organometallic species attacks the electrophilic phosphorus atom, sequentially displacing the chloride ions.

Two primary organometallic routes are employed:

-

The Grignard Route: This classic method involves the preparation of 2-thienylmagnesium bromide by reacting 2-bromothiophene with magnesium metal.[1][3] The resulting Grignard reagent is then reacted with PCl₃.[1][3]

-

The Organolithium Route: This route offers two main variations. The first involves a lithium-halogen exchange with 2-bromothiophene. A more direct and often preferred method is the direct lithiation of thiophene at the 2-position. The protons at the C2 and C5 positions of thiophene are sufficiently acidic to be removed by a strong base like n-butyllithium (n-BuLi), with the 2-position being the kinetic deprotonation site.[4]

The choice between these methods often depends on the availability of starting materials and specific laboratory conditions. The direct lithiation method is elegant as it avoids the initial bromination step.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the organolithium route.

Caption: Synthesis workflow for this compound via direct lithiation.

Detailed Experimental Protocol (Organolithium Route)

This protocol describes the synthesis via direct lithiation of thiophene. The causality behind each step is explained to ensure a self-validating and reproducible procedure.

Materials & Reagents:

-

Thiophene (freshly distilled)

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Phosphorus trichloride (PCl₃, freshly distilled)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Solvent for recrystallization (e.g., ethanol or hexanes)

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Dropping funnels, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Low-temperature bath (e.g., dry ice/acetone)

-

Syringes and needles

Procedure:

-

System Preparation: Assemble the oven-dried three-neck flask with a dropping funnel, a septum, and a condenser connected to the inert gas line. Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture.

-

Lithiation of Thiophene: Charge the flask with thiophene and anhydrous THF under a positive pressure of inert gas. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Rationale: Low temperature is required to control the exothermic lithiation reaction and to prevent potential side reactions.

-

-

Addition of n-BuLi: Add n-butyllithium dropwise via syringe or dropping funnel to the stirred thiophene solution over 30-60 minutes, maintaining the temperature at or below -70 °C. After the addition is complete, allow the mixture to warm slowly to 0 °C and stir for an additional 1-2 hours.

-

Rationale: A slow, controlled addition of the highly reactive n-BuLi prevents localized heating and ensures selective deprotonation at the 2-position.[4] Warming allows the lithiation to proceed to completion.

-

-

Phosphinylation: Cool the resulting 2-thienyllithium solution back down to -78 °C. In a separate, dry flask, prepare a solution of phosphorus trichloride in anhydrous THF. Add the PCl₃ solution dropwise to the 2-thienyllithium solution. A stoichiometric ratio of 3:1 (thienyllithium:PCl₃) is required.

-

Rationale: This highly exothermic nucleophilic substitution reaction must be performed at low temperature to control its rate and maximize the yield of the desired trisubstituted product while minimizing the formation of mono- and di-substituted intermediates.

-

-

Reaction Completion: After the addition of PCl₃ is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Rationale: Allowing the reaction to warm and stir overnight ensures it proceeds to completion.

-

-

Workup: Cool the reaction mixture in an ice bath and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Rationale: The quench neutralizes any remaining organolithium reagent and hydrolyzes phosphorus-chloride bonds. NH₄Cl is a mild proton source that avoids strongly acidic conditions.

-

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent like diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Rationale: Standard liquid-liquid extraction isolates the organic-soluble product from inorganic salts and aqueous-soluble byproducts.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

-

Rationale: Purification is essential to remove any unreacted starting materials, byproducts like phosphine oxide, or incompletely substituted phosphines.[1]

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed.

Molecular Structure

Caption: 2D representation of the this compound molecule.

Spectroscopic and Physical Data

The following table summarizes the key analytical data used to confirm the structure and purity of this compound.

| Property | Value / Expected Result | Significance |

| Molecular Formula | C₁₂H₉PS₃[5] | Confirms the elemental composition. |

| Molecular Weight | 280.37 g/mol [6] | Fundamental physical property. |

| Appearance | Yellow to light brown solid or colorless to yellow liquid.[7][8] | Basic physical observation. |

| Melting Point | 29-30 °C[9] | Indicator of purity; sharp range is desirable. |

| Boiling Point | 205 °C @ 2 mmHg[2][9] | Useful for purification by vacuum distillation. |

| ³¹P NMR (CDCl₃) | A single peak is expected. | Confirms the presence of a single phosphorus environment and high purity. |

| ¹H NMR (CDCl₃) | Multiplets in the aromatic region (~7.0-7.8 ppm).[10] | Shows the characteristic signals for the protons on the thienyl rings. |

| Mass Spec. (GC-MS) | Molecular Ion (M⁺) peak at m/z = 280.[5] | Confirms the molecular weight of the compound. |

| FT-IR | Characteristic peaks for C-H, C=C, and C-S stretching of the thienyl ring, and P-C vibrations. | Provides a fingerprint of the molecule's functional groups. |

Key Characterization Techniques Explained

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR is the most definitive technique for characterizing phosphines. A pure sample of TThP will show a single sharp resonance, indicating a single phosphorus environment. The presence of a second peak around +25 to +40 ppm often indicates oxidation to this compound oxide, a common byproduct.[11]

-

¹H NMR provides information about the protons on the thienyl rings. The complex splitting patterns arise from proton-proton and proton-phosphorus couplings, confirming the substitution pattern.[10]

-

-

Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight. The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the calculated mass of the molecule (279.96 Da).[5]

-

Infrared (IR) Spectroscopy: While less definitive than NMR for structure elucidation, FT-IR is excellent for identifying functional groups and confirming the absence of impurities like P=O (phosphine oxide, strong absorption ~1190 cm⁻¹) or O-H (from water).[1]

Safety, Handling, and Storage

Hazard Identification:

-

This compound is hazardous, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

The reagents used in the synthesis are highly hazardous. n-Butyllithium is pyrophoric, and phosphorus trichloride is toxic and corrosive. Anhydrous solvents like THF are highly flammable.

Handling and Personal Protective Equipment (PPE):

-

All manipulations should be performed in a well-ventilated fume hood.[12]

-

A complete set of PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, is mandatory.

-

The use of inert atmosphere techniques (e.g., Schlenk line or glovebox) is required when handling organolithium reagents and the phosphine product to prevent contact with air and moisture.[1]

Storage:

-

This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon).[12]

-

To maintain product quality and prevent slow oxidation, storage in a refrigerator (0-10 °C) is recommended.[2][9]

Conclusion

The synthesis of this compound is a well-established procedure that provides access to a valuable ligand for catalysis and materials science. Success hinges on the rigorous exclusion of air and moisture throughout the process. The detailed protocol and characterization data provided in this guide offer a robust framework for researchers to confidently prepare and validate this important chemical compound, enabling further innovation in their respective fields.

References

- 1. This compound | 24171-89-9 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. This compound | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. alfachemic.com [alfachemic.com]

- 10. This compound(24171-89-9) 1H NMR [m.chemicalbook.com]

- 11. TRI(2-THIENYL)PHOSPHINE OXIDE(1021-21-2) 1H NMR [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to Tris(2-thienyl)phosphine: Properties, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tris(2-thienyl)phosphine [P(C₄H₃S)₃], a versatile organophosphorus compound. As a Senior Application Scientist, this document moves beyond a simple datasheet to offer in-depth insights into its synthesis, structural characteristics, and its critical role as a ligand in modern catalysis, particularly in palladium-catalyzed cross-coupling reactions. The information herein is curated to support researchers in designing robust synthetic strategies and understanding the nuanced performance of this important reagent.

Core Compound Identification and Physicochemical Properties

This compound is an organophosphorus compound where a central phosphorus atom is bonded to three 2-thienyl rings.[1] This structure imparts unique electronic properties that make it a valuable ligand in coordination chemistry.

| Property | Value | Source(s) |

| CAS Number | 24171-89-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₉PS₃ | [1][2][3][5] |

| Molecular Weight | 280.36 - 280.40 g/mol | [1][2][3][4][5] |

| Appearance | White to yellow or light brown solid or liquid (melting point near RT) | [1][3] |

| Melting Point | 25 - 30 °C | [3][6] |

| Boiling Point | 205 °C @ 2 mmHg | [3][6] |

| Solubility | Soluble in organic solvents like diethyl ether and tetrahydrofuran (THF) | [1] |

| InChI Key | KUCPTMZJPDVWJL-UHFFFAOYSA-N | [1][4][5] |

Synthesis of this compound via the Grignard Method

The most common and reliable method for synthesizing this compound is through the reaction of a Grignard reagent, 2-thienylmagnesium bromide, with phosphorus trichloride (PCl₃).[1][7] This nucleophilic substitution reaction requires stringent anhydrous and inert conditions to achieve high purity and yield.

Causality in Experimental Design:

-

Anhydrous Conditions: Grignard reagents are highly basic and react vigorously with protic sources, especially water. All glassware must be oven-dried, and solvents must be rigorously purified and dried to prevent quenching the Grignard reagent, which would drastically lower the yield.[1]

-

Inert Atmosphere: Both the Grignard reagent and the final phosphine product are sensitive to atmospheric oxygen.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the formation of undesired phosphine oxides and the decomposition of the organometallic intermediates.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq). Add anhydrous diethyl ether to cover the magnesium. Add a small portion of 2-bromothiophene (1.0 eq) to initiate the reaction. Once initiated, add the remaining 2-bromothiophene, dissolved in anhydrous diethyl ether, dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 1-2 hours.

-

Reaction with PCl₃: Cool the freshly prepared Grignard reagent in an ice bath. Add phosphorus trichloride (0.33 eq), dissolved in anhydrous diethyl ether, dropwise via the addition funnel with vigorous stirring. A white precipitate will form.

-

Workup: After stirring overnight at room temperature, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic and Structural Characterization

Characterization is essential to confirm the identity and purity of the synthesized phosphine.

-

³¹P NMR Spectroscopy: This is the most definitive technique for characterizing organophosphorus compounds. Free this compound exhibits a characteristic signal in the ³¹P{¹H} NMR spectrum. For example, in dichloromethane, the chemical shift is reported at approximately -45.6 ppm.[7] Upon coordination to a metal center, this signal shifts significantly downfield, providing direct evidence of ligand binding.[7]

-

¹H and ¹³C NMR Spectroscopy: These spectra show complex multiplets in the aromatic region, corresponding to the protons and carbons of the three thienyl rings.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational modes of the thienyl rings and the P-C bonds. It is particularly useful when analyzing metal-carbonyl complexes containing the phosphine ligand, as the C≡O stretching frequency is sensitive to the electronic properties of the phosphine.[2]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis.[5]

Application in Palladium-Catalyzed Cross-Coupling

This compound serves as a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are foundational for C-C bond formation in pharmaceutical and materials science.[8][9][10]

The Ligand's Role: Steric and Electronic Effects

The performance of a phosphine ligand is governed by a combination of its steric bulk and electronic properties. These are often quantified by the Tolman Cone Angle (θ) and the Tolman Electronic Parameter (TEP) , respectively.

-

Electronic Properties: The thienyl groups are more electron-withdrawing than the phenyl groups found in the ubiquitous Triphenylphosphine (PPh₃).[1] This makes this compound a weaker σ-donor and a better π-acceptor. This modulation of the electron density at the palladium center can influence the rates of the key steps in the catalytic cycle (oxidative addition and reductive elimination).

-

Steric Properties: The steric bulk of the ligand influences the coordination number of the palladium center and the stability of the catalytic species.

| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Tolman Cone Angle (θ, °) | Key Characteristics |

| This compound | 2068.9 (Calculated) | ~140 (Estimated) | More electron-withdrawing than PPh₃, promotes reductive elimination. |

| Triphenylphosphine (PPh₃) | 2068.9 | 145 | Benchmark ligand with balanced properties. |

| Tri(tert-butyl)phosphine (P(tBu)₃) | 2056.1 | 182 | Very strong σ-donor, highly sterically demanding; promotes oxidative addition. |

Note: TEP and cone angle values can vary slightly based on the measurement or calculation method.[2][3]

Superiority in Thiophene Coupling: The Suzuki-Miyaura Reaction

Research has shown that palladium complexes of this compound, such as Pd[P(2-thienyl)₃]₃, are superior catalysts to the standard Pd(PPh₃)₄ for the Suzuki-Miyaura coupling and polymerization of thiophene-based derivatives.[4] This enhanced reactivity is crucial for the synthesis of conjugated polymers like poly(3-hexylthiophene) (P3HT), a key material in organic electronics.[4] The electronic compatibility between the thienyl-based ligand and the thiophene-based substrates likely facilitates the transmetalation and reductive elimination steps of the catalytic cycle.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid

This protocol is a representative example and should be optimized for specific substrates.

-

Flask Preparation: To a dry Schlenk flask under an argon atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), this compound (4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

-

Addition of Reagents: Add phenylboronic acid (1.2 equiv) and 2-bromothiophene (1.0 equiv) to the flask.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylthiophene.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is harmful if swallowed and causes skin and eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store the compound under an inert atmosphere to prevent oxidation.

Conclusion

This compound is more than just another phosphine ligand. Its unique electronic structure, derived from its thienyl substituents, makes it a specialized tool for challenging catalytic transformations, particularly in the synthesis of thiophene-containing materials and pharmaceuticals. Understanding the principles behind its synthesis, handling, and application allows researchers to leverage its full potential, leading to more efficient and robust synthetic methodologies.

References

- 1. This compound | 24171-89-9 | Benchchem [benchchem.com]

- 2. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. yanggroup.weebly.com [yanggroup.weebly.com]

- 4. [PDF] Computational assessment on the Tolman cone angles for P-ligands. | Semantic Scholar [semanticscholar.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to the Coordination Chemistry of Tris(2-thienyl)phosphine Ligands

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond Triphenylphosphine—Embracing the Heteroaromatic Advantage

In the vast landscape of organophosphorus ligands, tris(2-thienyl)phosphine (TThP) emerges as a ligand of significant interest, offering a unique electronic and steric profile that diverges from its more common triarylphosphine counterparts like triphenylphosphine (PPh₃).[1] This guide provides an in-depth exploration of the coordination chemistry of TThP, from its fundamental synthesis and properties to the nuanced behavior of its metal complexes and their applications in catalysis. As Senior Application Scientists, our goal is not merely to present protocols but to illuminate the underlying chemical principles that govern experimental outcomes, enabling researchers to harness the full potential of this versatile ligand.

The Ligand: Synthesis and Foundational Properties of this compound

The utility of any ligand begins with its accessibility and stability. TThP is an organophosphorus compound featuring a central phosphorus atom bonded to three 2-thienyl groups.[2] This structure typically appears as a yellow to light brown solid, which is stable and soluble in common organic solvents.[2]

Synthesis via Grignard Reaction: A Self-Validating Protocol

The most prevalent and reliable method for synthesizing TThP is through the reaction of a phosphorus halide with a Grignard reagent derived from thiophene.[1] The causality behind this choice is rooted in the high nucleophilicity of the Grignard reagent, which readily displaces the chloride ions on phosphorus trichloride (PCl₃).

The integrity of this synthesis hinges on two critical parameters: the rigorous exclusion of water and oxygen. Organometallic reagents are potent bases and reducing agents, reacting destructively with water and atmospheric O₂.[1] Therefore, the use of anhydrous solvents and an inert atmosphere (nitrogen or argon) is not merely a suggestion but a requirement for achieving high yield and purity.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-bromothiophene and phosphorus trichloride.

Materials:

-

2-Bromothiophene (C₄H₃BrS)

-

Magnesium (Mg) turnings

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard Schlenk line and oven-dried glassware

Step-by-Step Methodology:

-

Apparatus Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of nitrogen or argon.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a solution of 2-bromothiophene in anhydrous THF dropwise via the dropping funnel. Gentle heating may be required to initiate the reaction, which is evidenced by bubbling and a cloudy appearance. Maintain a gentle reflux until most of the magnesium has been consumed. This step forms 2-thienylmagnesium bromide.[1]

-

Phosphination: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of phosphorus trichloride in anhydrous THF dropwise from the dropping funnel. This reaction is exothermic and must be controlled to prevent side reactions.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours to ensure complete substitution.

-

Workup and Purification: Cool the reaction mixture and carefully quench it by pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Physicochemical Properties

A clear understanding of a compound's basic properties is essential for its effective use.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₉PS₃ | [2][3] |

| Molecular Weight | 280.4 g/mol | [3] |

| CAS Number | 24171-89-9 | [1] |

| Appearance | Yellow to light brown solid or liquid | [2] |

| IUPAC Name | trithiophen-2-ylphosphane | [3] |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, CH₂Cl₂) | [2] |

The Ligand Profile: Unpacking the Electronic and Steric Parameters

The behavior of a phosphine ligand in a metal's coordination sphere is dictated by a delicate balance of its size (sterics) and its ability to donate or accept electron density (electronics).[1]

Electronic Effects: The Tolman Electronic Parameter (TEP)

Phosphine ligands interact with transition metals through two primary mechanisms: σ-donation of the phosphorus lone pair to an empty metal orbital and π-acceptance of electron density from a filled metal d-orbital into the ligand's P-C σ* antibonding orbitals.[1] The Tolman Electronic Parameter (TEP) quantifies the net electron-donating ability of a phosphine by measuring the A₁ C-O stretching frequency (ν(CO)) of its corresponding Ni(CO)₃L complex.[4] A lower TEP value signifies a more electron-donating (more basic) phosphine.

The thienyl rings in TThP are electron-rich aromatic systems, which enhance the electron density on the phosphorus atom compared to phenyl rings. This makes TThP a stronger σ-donor than PPh₃, as reflected in its lower TEP value.

| Ligand | TEP (ν(CO) in cm⁻¹) | Electronic Nature |

| P(t-Bu)₃ | 2056.1 | Very Strong Donor (Basic) |

| PCy₃ | 2056.4 | Very Strong Donor (Basic) |

| This compound (TThP) | 2065.5 | Strong Donor |

| PPh₃ | 2068.9 | Moderate Donor |

| P(OPh)₃ | 2085.3 | Weak Donor (π-acidic) |

Data for TEP values are derived from their corresponding [LNi(CO)₃] complexes.[1]

Steric Effects: The Tolman Cone Angle (θ)

The steric bulk of a phosphine is quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard M-P bond distance. While an experimentally determined cone angle for TThP is not prominently cited in the literature, its steric profile can be reasonably compared to that of triphenylphosphine (θ = 145°). Given the similar van der Waals radii of the thienyl and phenyl groups, TThP is expected to have a comparable cone angle, classifying it as a moderately bulky ligand. This steric presence is sufficient to influence coordination numbers and reductive elimination rates in catalytic cycles without being overly prohibitive.

Coordination to Transition Metals: Synthesis and Structural Elucidation

TThP coordinates to transition metals as a monodentate ligand through its phosphorus atom. Its strong σ-donor character allows it to form stable complexes with a wide range of metals, particularly late transition metals like palladium and gold.[5][6]

General Synthesis of TThP-Metal Complexes

The synthesis of TThP complexes typically involves the displacement of a more labile ligand from a metal precursor. The choice of solvent and reaction conditions is dictated by the solubility and stability of the metal starting material.

Structural Characterization: A Case Study of [AuCl(TThP)]

X-ray crystallography provides definitive proof of a complex's structure in the solid state. The structure of chloro[this compound]gold(I) reveals a nearly linear P—Au—Cl arrangement, which is characteristic of two-coordinate Au(I) complexes.[7][8] The coordination of TThP to the gold center is exclusively through the phosphorus atom, with no secondary interactions from the sulfur atoms of the thienyl rings.[8]

| Parameter | Value | Reference(s) |

| Coordination Geometry | Nearly Linear | [8] |

| P—Au Bond Length | ~2.23 Å | [8] |

| Au—Cl Bond Length | ~2.29 Å | [8] |

| P—Au—Cl Bond Angle | ~179.4° | [8] |

| C—P—C Bond Angles | 105.3 - 106.9° | [8] |

| Au—P—C Bond Angles | 111.9 - 113.6° | [8] |

Note: Data is for a related diphenyl(thiophen-2-yl)phosphine gold(I) chloride complex, which serves as a close structural model.[8]

Field Applications: Catalysis and Materials Science

The unique properties of TThP translate directly into enhanced performance in various applications, most notably in homogeneous catalysis.

Homogeneous Catalysis: Suzuki-Miyaura Cross-Coupling

TThP has proven to be a highly effective ligand for palladium-catalyzed cross-coupling reactions.[5] Its strong electron-donating ability facilitates the oxidative addition step—often the rate-limiting step of the catalytic cycle—while its moderate steric bulk promotes the final reductive elimination step.

A compelling example is the synthesis of poly(3-hexylthiophene) (P3HT) via Suzuki polycondensation. The zero-valent palladium complex with three TThP ligands, Pd(PTh₃)₃, serves as a superior catalyst precursor compared to the widely used Pd(PPh₃)₄.[5] This enhanced performance leads to the formation of a higher molecular weight polymer with excellent regularity and in higher yield.[5]

Catalyst Performance in Suzuki Polycondensation of a Thiophene Monomer

| Catalyst Precursor | Polymer Molecular Weight (Mw) | Regularity | Yield | Reference(s) |

| Pd(PTh₃)₃ | 26,000 Da | >97% | 72% | [5] |

| Pd(PPh₃)₄ | Lower (comparative data) | Lower | Lower | [5] |

Materials Science

Beyond catalysis, the inherent properties of the thienyl groups make TThP a valuable component in materials science.[1] The sulfur-containing heterocycles are fundamental building blocks for conductive polymers and organic semiconductors. Incorporating TThP into metal complexes or polymer structures can enhance charge transport properties and facilitate the construction of novel materials for optoelectronic applications.[1]

Concluding Remarks and Future Outlook

This compound is more than just an alternative to traditional triarylphosphines; it is a specialized tool that offers distinct electronic advantages. Its strong σ-donor character, derived from its electron-rich thienyl substituents, makes it an excellent choice for catalytic reactions that benefit from an electron-rich metal center, such as palladium-catalyzed cross-couplings. While its coordination chemistry is still being explored, the demonstrated success in synthesizing high-performance polymers and its potential in materials science underscore its importance. Future research will undoubtedly uncover new applications for TThP-metal complexes, further solidifying the role of heteroaromatic phosphines in modern chemistry.

References

- 1. This compound | 24171-89-9 | Benchchem [benchchem.com]

- 2. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 5. ims.ac.jp [ims.ac.jp]

- 6. Sílice [silice.csic.es]

- 7. DSpace [scholarbank.nus.edu.sg]

- 8. Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electronic and Steric Effects of Thienyl Groups in Phosphine Ligands

Introduction

Phosphine ligands are cornerstones in the field of organometallic chemistry and homogeneous catalysis, offering a remarkable ability to tune the properties of metal centers through the modification of their steric and electronic characteristics.[1][2] The electronic nature of the substituents on the phosphorus atom significantly modulates the σ-donating and π-accepting properties of the ligand.[3] This fine-tuning is critical for optimizing catalytic activity and selectivity in a vast array of chemical transformations, including cross-coupling reactions, hydroformylation, and hydrogenation.[1][4]

Among the diverse architectures of phosphine ligands, those incorporating heterocyclic moieties have garnered considerable attention.[5] Thienyl groups, derived from thiophene, present a unique combination of electronic and steric attributes that make them compelling substituents for phosphine ligands. The presence of the sulfur heteroatom and the π-system within the thienyl ring allows for nuanced electronic interactions, including potential π-backbonding with metal centers.[3] This guide provides a comprehensive exploration of the electronic and steric effects of thienyl groups in phosphine ligands, offering insights for researchers, scientists, and drug development professionals engaged in catalyst design and application.

Synthesis of Thienyl Phosphine Ligands

The synthesis of thienyl phosphine ligands typically involves the reaction of a thienyl organometallic reagent with a phosphorus halide. The two primary methods employed are nucleophilic substitution via Grignard reagents and the use of organolithium reagents.

General Synthetic Considerations:

-

Anhydrous Conditions: All reagents and solvents must be rigorously dried, as both Grignard and organolithium reagents are highly reactive towards moisture.[3]

-

Inert Atmosphere: To prevent the oxidation of the phosphine product and the decomposition of the organometallic reagents, reactions are conducted under an inert atmosphere, such as nitrogen or argon.[3]

-

Purity of Reagents: The purity of the starting materials, especially the thiophene derivative and the phosphorus halide, is crucial for achieving a high yield of the desired product.[3]

Synthesis via Grignard Reagents

A common and effective method for synthesizing tris(2-thienyl)phosphine (PTh₃) involves the use of a Grignard reagent.[3]

Experimental Protocol: Synthesis of this compound via Grignard Reagent

-

Preparation of the Grignard Reagent: 2-Thienylmagnesium bromide is prepared by reacting 2-bromothiophene with magnesium metal in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then slowly added to a solution of phosphorus trichloride (PCl₃) in an appropriate anhydrous solvent at a controlled temperature. The slow addition is critical for maximizing the yield of the desired trisubstituted phosphine.[6]

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted. Purification is typically achieved through crystallization or column chromatography.

Synthesis via Organolithium Reagents

An alternative route involves the use of organolithium reagents, which can be particularly useful for creating more complex or functionalized thienyl phosphines.[7] For instance, the synthesis of ferrocene-based phosphine ligands bearing thienyl pendants has been successfully achieved using n-butyllithium for lithiation followed by quenching with a chlorophosphine.[7]

Caption: General synthetic routes to thienyl phosphine ligands.

Quantifying Electronic and Steric Effects

To rationally design and select phosphine ligands for specific catalytic applications, it is essential to quantify their electronic and steric properties. The two most widely recognized parameters for this purpose are the Tolman Electronic Parameter (TEP) and the Tolman Cone Angle (θ).

Electronic Effects: The Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) provides a quantitative measure of the electron-donating or withdrawing strength of a phosphine ligand.[8] It is determined experimentally by measuring the A₁ carbonyl stretching frequency (ν(CO)) in the infrared (IR) spectrum of a Ni(CO)₃L complex, where L is the phosphine ligand of interest.[9][10] A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the metal center leads to greater π-backbonding into the CO antibonding orbitals, weakening the C-O bond.[9][10]

Experimental Protocol: Determination of the Tolman Electronic Parameter (TEP)

-

Synthesis of the Ni(CO)₃L Complex: The nickel tetracarbonyl (Ni(CO)₄) precursor is reacted with the phosphine ligand (L) to form the corresponding Ni(CO)₃L complex. Due to the high toxicity of Ni(CO)₄, alternative precursors and methods have been developed.[11]

-

Infrared Spectroscopy: The IR spectrum of the purified Ni(CO)₃L complex is recorded in a suitable solvent (e.g., dichloromethane).

-

Identification of the A₁ ν(CO) Band: The A₁ symmetric C-O stretching frequency is identified in the spectrum.

-

Calculation of TEP: The TEP is the value of this A₁ ν(CO) stretching frequency in cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate the TEP, offering a valuable alternative to experimental determination.[9] The molecular electrostatic potential (Vmin) at the lone pair region of the phosphorus atom has also been shown to correlate well with the TEP.[12]

Steric Effects: The Tolman Cone Angle (θ)

The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand.[13] It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.[13] Larger cone angles indicate greater steric hindrance around the metal center, which can significantly influence the coordination number, geometry, and reactivity of the metal complex.[1][13]

Methodology for Determining the Tolman Cone Angle

-

Molecular Modeling: Historically, cone angles were determined from physical space-filling models.[13]

-

Computational Chemistry: Modern approaches utilize computational methods to calculate the cone angle from the optimized geometry of the ligand coordinated to a metal center.[14][15] This can be done for various coordination environments to understand the ligand's steric behavior under different conditions.[14]

-

X-ray Crystallography: For solid-state structures, the cone angle can be calculated from the atomic coordinates obtained from single-crystal X-ray diffraction data.[16][17]

It is important to note that other steric parameters, such as the percent buried volume (%Vbur), have also been developed to provide a more nuanced description of a ligand's steric profile.[18]

Caption: Key parameters for quantifying phosphine ligand properties.

Comparative Analysis of Thienyl Phosphine Ligands

The electronic and steric properties of thienyl phosphine ligands can be modulated by the number and position of the thienyl groups, as well as by the presence of other substituents on the phosphorus atom.

Electronic Properties

Studies comparing tri(2-thienyl)phosphine with its phenyl and furyl analogues have provided valuable insights into its electronic nature. While some research on gold(I) chloride complexes suggests similar electronic effects between phenyl and 2-thienyl substituents, other studies indicate that the 2-thienyl group is more electron-withdrawing than the phenyl group.[3] In contrast, the 2-furyl group in tri(2-furyl)phosphine is considered to be the most electron-withdrawing among these tri(hetero)arylphosphines, making it a weaker σ-donor and a better π-acceptor.[3]

| Ligand | TEP (ν(CO) in cm⁻¹) | Cone Angle (θ in °) |

| P(t-Bu)₃ | 2056.1 | 182 |

| PCy₃ | 2061.7 | 170 |

| PPh₃ | 2068.9 | 145 |

| P(2-thienyl)₃ | Typically slightly higher than PPh₃ | Similar to or slightly larger than PPh₃ |

| P(OPh)₃ | 2085.3 | 128 |

Note: Precise, directly comparable experimental values for P(2-thienyl)₃ can vary depending on the experimental conditions and reporting source. The trend indicates it is slightly more electron-withdrawing than PPh₃.

Steric Profile

The steric bulk of thienyl phosphines is comparable to that of their phenyl analogues. The cone angle of triphenylphosphine is 145°.[8] While a definitive, universally accepted value for this compound is not as frequently cited, it is expected to be in a similar range, with some studies suggesting it may be slightly larger due to the geometry of the five-membered ring. The positioning of the thienyl group (e.g., 2-thienyl vs. 3-thienyl) can also influence the steric environment around the metal center.[7]

Applications in Homogeneous Catalysis

The unique electronic and steric properties of thienyl phosphine ligands make them valuable in a variety of catalytic applications. Their ability to stabilize metal centers and influence reaction pathways has been demonstrated in several important transformations.

Cross-Coupling Reactions

Thienyl phosphine ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][19] For instance, a palladium complex bearing a P,N-chelate ligand with a thienyl pendant has shown superior catalytic performance in the Suzuki-Miyaura cross-coupling of aroyl chlorides with arylboronic acids compared to the benchmark [PdCl₂(dppf)] catalyst.[7] This highlights the potential for designing highly active and selective catalysts by incorporating thienyl moieties into the ligand framework.

Other Catalytic Transformations

The electronic properties of this compound also make it a candidate for applications in materials science, particularly in the development of organic semiconductors and conductive polymers.[3] Furthermore, the reactivity of thienyl phosphine complexes, including the activation of C-H, C-P, and C-S bonds, opens up possibilities for novel chemical transformations.[3]

References

- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 24171-89-9 | Benchchem [benchchem.com]

- 4. gessnergroup.com [gessnergroup.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis, coordination, and catalytic application of phosphinoferrocene ligands bearing flexible thienyl and thiazolyl pendants - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02216A [pubs.rsc.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 14. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. repository.run.edu.ng [repository.run.edu.ng]

- 17. Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, coordination, and catalytic application of phosphinoferrocene ligands bearing flexible thienyl and thiazolyl pendants - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Discovery and Synthesis of Tris(2-thienyl)phosphine: A Technical Guide

Introduction: The Dawn of Heterocyclic Phosphine Ligands

In the landscape of coordination chemistry and catalysis, organophosphorus compounds, particularly tertiary phosphines (PR₃), hold a position of paramount importance. Their utility stems from the nuanced electronic and steric properties governed by the substituents (R) on the phosphorus atom. These ligands engage with metal centers through a synergistic mechanism of σ-donation from the phosphorus lone pair to the metal and π-acceptance from metal d-orbitals into the P-C σ* antibonding orbitals. This dual electronic role allows for the fine-tuning of the reactivity and selectivity of transition metal catalysts.

Within the vast family of phosphine ligands, heterocyclic phosphines, where one or more of the R groups is a heterocyclic ring, offer an additional layer of electronic diversity. The incorporation of heteroatoms like sulfur or oxygen into the ligand framework imparts unique electronic characteristics. Tris(2-thienyl)phosphine, with its three thiophene rings directly bonded to the phosphorus atom, stands as a significant member of this class. Its discovery in the late 1950s marked a notable expansion in the toolkit of chemists, providing a ligand with distinct electronic properties compared to its ubiquitous triaryl counterparts like triphenylphosphine. This guide provides an in-depth review of the discovery, synthesis, characterization, and foundational applications of this compound, offering insights for researchers and professionals in drug development and materials science.

The Seminal Synthesis: The Work of Issleib and Brack

The first documented synthesis of this compound was reported in 1957 by Kurt Issleib and Arnd Brack in the journal Zeitschrift für anorganische und allgemeine Chemie.[1] Their pioneering work established a foundational method for the preparation of this novel heterocyclic phosphine, opening the door for its exploration in coordination chemistry. The synthesis was achieved through the reaction of a Grignard reagent derived from 2-bromothiophene with phosphorus trichloride. This approach, a staple in the synthesis of triarylphosphines, proved effective for the incorporation of the thienyl moiety.

Synthetic Methodologies: A Detailed Examination

The synthesis of this compound predominantly relies on the formation of a carbon-phosphorus bond using organometallic reagents. The two most common and effective methods are the Grignard and organolithium routes.

The Grignard Reagent Approach

The most frequently employed synthesis of this compound utilizes a Grignard reagent.[2] This method involves two key steps: the formation of the Grignard reagent and the subsequent reaction with a phosphorus halide.

Experimental Protocol: Grignard Synthesis of this compound

-

Step 1: Preparation of 2-Thienylmagnesium Bromide. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous diethyl ether or tetrahydrofuran (THF) is added to cover the magnesium.[2] A solution of 2-bromothiophene in the same anhydrous solvent is then added dropwise from the dropping funnel. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and is maintained at reflux until the magnesium is consumed. The resulting grey-black solution is the Grignard reagent, 2-thienylmagnesium bromide.

-

Step 2: Reaction with Phosphorus Trichloride. The solution of 2-thienylmagnesium bromide is cooled in an ice bath. A solution of phosphorus trichloride (PCl₃) in the anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.[2] After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then refluxed to ensure the complete reaction.

-

Step 3: Work-up and Purification. The reaction mixture is cooled, and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. This compound can be purified by distillation under high vacuum or by recrystallization from a suitable solvent like ethanol or methanol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and will be quenched by water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to ensure a high yield of the desired product.[2]

-

Inert Atmosphere: Both the Grignard reagent and the final phosphine product are susceptible to oxidation by atmospheric oxygen.[2] Conducting the reaction under an inert atmosphere of argon or nitrogen is crucial to prevent the formation of the corresponding phosphine oxide and other byproducts.

-

Controlled Addition: The reaction between the Grignard reagent and phosphorus trichloride is highly exothermic. Slow, controlled addition of the PCl₃ solution, often at reduced temperatures, is necessary to prevent runaway reactions and the formation of undesired side products.

The Organolithium Reagent Approach

An alternative and often more reactive method for the synthesis of this compound involves the use of 2-thienyllithium.[2] This organolithium reagent can be generated through two primary pathways: direct lithiation of thiophene or via lithium-halogen exchange.

-

Direct Lithiation: Thiophene can be deprotonated at the 2-position by a strong base like n-butyllithium in an anhydrous solvent such as diethyl ether or THF at low temperatures.

-

Lithium-Halogen Exchange: 2-Bromothiophene or 2-iodothiophene can be readily converted to 2-thienyllithium by treatment with an organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures.[2]

Once the 2-thienyllithium is formed, it is reacted with phosphorus trichloride in a similar manner to the Grignard reagent to yield this compound.

Caption: Synthetic routes to this compound.

Structural and Spectroscopic Characterization

A thorough characterization of this compound is essential for confirming its identity and purity. The key techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: The ³¹P NMR spectrum of this compound provides a definitive diagnostic signal. The chemical shift is sensitive to the electronic environment of the phosphorus atom. In CDCl₃, the ³¹P{¹H} NMR spectrum exhibits a singlet at approximately -45.6 ppm.

-

¹H NMR: The ¹H NMR spectrum reveals the signals corresponding to the protons on the thienyl rings. The spectrum typically shows multiplets in the aromatic region, usually between 7.0 and 7.8 ppm.

-

¹³C NMR: The ¹³C{¹H} NMR spectrum provides information about the carbon framework of the thienyl rings.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the C-H and C-S stretching and bending vibrations of the thiophene rings.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of this compound. The molecular ion peak (M⁺) is observed at m/z = 280.4 g/mol .[2][3]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉PS₃ | [3] |

| Molecular Weight | 280.4 g/mol | [2][3] |

| CAS Number | 24171-89-9 | [2] |

| Appearance | White to light yellow solid | [4] |

| ³¹P NMR (CDCl₃) | ~ -45.6 ppm | |

| ¹H NMR (CDCl₃) | Multiplets at ~7.0-7.8 ppm | [1] |

Electronic and Steric Properties: A Comparative Analysis

The utility of a phosphine ligand in catalysis is largely dictated by its electronic and steric properties. Two key parameters, the Tolman electronic parameter (TEP) and the ligand cone angle, are used to quantify these properties.

-

Tolman Electronic Parameter (TEP): The TEP is a measure of the ligand's electron-donating ability and is determined from the C-O stretching frequency of a Ni(CO)₃L complex.[5][6] A lower TEP value indicates a more electron-donating ligand.

-

Ligand Cone Angle (θ): The cone angle is a measure of the steric bulk of the ligand.[7] It is the solid angle formed at the metal center that is occupied by the ligand.

This compound is considered a moderately electron-donating ligand, with electronic properties intermediate between the more electron-rich triphenylphosphine and the more electron-withdrawing tris(2-furyl)phosphine. Its steric bulk is comparable to that of triphenylphosphine.

| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Cone Angle (θ) (°) | Reference |

| This compound | 2065.7 | ~145 | [2] |

| Triphenylphosphine (PPh₃) | 2068.9 | 145 | [2] |

| Tris(2-furyl)phosphine (TFP) | 2071.3 | 133 | [2] |

| Tri(tert-butyl)phosphine (P(tBu)₃) | 2056.1 | 182 |

Early Applications in Coordination Chemistry and Catalysis

Following its discovery, this compound was investigated as a ligand in coordination chemistry. Its ability to form stable complexes with a variety of transition metals was quickly recognized.[2] The phosphorus atom acts as the primary coordination site, and the electronic properties of the thienyl rings influence the reactivity of the resulting metal complexes.

Early studies focused on its coordination to transition metals like nickel, palladium, and platinum, which are common in catalytic applications. It was found to be an effective ligand in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2] The thienyl groups in the ligand can also participate in interesting chemical transformations, including C-H, C-P, and C-S bond activation when coordinated to certain metal centers, opening avenues for novel catalytic cycles.[2]

Conclusion: A Versatile Ligand with a Rich History

The discovery of this compound by Issleib and Brack in 1957 was a significant milestone in the development of heterocyclic phosphine ligands. The synthetic methodologies established then, primarily the Grignard approach, remain the cornerstone of its preparation today. Its unique electronic and steric properties, intermediate between those of other common phosphines, have carved a niche for it in the fields of coordination chemistry and homogeneous catalysis. From its early use in fundamental coordination chemistry studies to its current applications in materials science and the synthesis of complex organic molecules, this compound continues to be a valuable and versatile tool for the modern chemist. This guide has provided a comprehensive overview of its discovery, synthesis, and fundamental properties, underscoring its enduring importance in the scientific community.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. This compound | 24171-89-9 | Benchchem [benchchem.com]

- 3. This compound | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]

- 5. s3.smu.edu [s3.smu.edu]

- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 7. Ligand cone angle - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of Tris(2-thienyl)phosphine in Common Organic Solvents

Introduction: The Significance of Tris(2-thienyl)phosphine in Modern Chemistry

This compound (P(C₄H₃S)₃) is an organophosphorus compound that has garnered significant attention in the fields of catalysis and materials science. Its unique molecular architecture, featuring a central phosphorus atom bonded to three electron-rich thiophene rings, imparts a distinct combination of steric and electronic properties.[1] These characteristics make it a highly effective ligand in various transition-metal-catalyzed reactions, including cross-coupling reactions, and a valuable building block for the synthesis of organic electronic materials such as conductive polymers.[2]

The solubility of a ligand is a critical parameter that dictates its utility in various applications. It influences the choice of solvent for a chemical reaction, affects the kinetics of catalytic processes, and is a key determinant in the purification and formulation of final products. A thorough understanding of the solubility profile of this compound is therefore essential for researchers, scientists, and drug development professionals seeking to leverage its unique properties. This guide provides a comprehensive overview of the known solubility characteristics of this compound and presents a detailed protocol for the quantitative determination of its solubility in common organic solvents.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its physicochemical properties and the principle of "like dissolves like." The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉PS₃ | [3] |

| Molecular Weight | 280.37 g/mol | [2] |

| Appearance | White or colorless to orange to green powder or lump; clear liquid | |

| Physical State | Solid below 28-30 °C, liquid above 30 °C | [4] |

| Melting Point | 29-30 °C | [2][5] |

| Boiling Point | 205 °C at 2 mmHg | [4] |

| Water Solubility | Insoluble | [2][5][6] |

| Air Sensitivity | Air sensitive | [5][6] |

The presence of the three thienyl rings contributes to the molecule's overall nonpolar character, although the lone pair of electrons on the phosphorus atom can participate in interactions with polar solvents. The thiophene rings themselves have some aromatic character and can engage in π-π stacking interactions. The molecule lacks hydrogen bond donors, which is a significant factor in its insolubility in water.[6]

Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Source |

| Chloroform | Soluble | [2] |

| Dichloromethane | Soluble | [2] |

| Ether | Soluble | [2] |

| Tetrahydrofuran (THF) | Soluble | [7] |

| Acetone | Soluble | [7] |

| Water | Insoluble | [2][5][6] |

This qualitative information is a useful starting point, but for many applications, particularly in process development and optimization, quantitative solubility data is indispensable. The following section provides a detailed experimental protocol for the determination of this critical data.

Experimental Protocol for the Quantitative Determination of Solubility

Given the absence of comprehensive quantitative solubility data in the public domain, this section provides a robust, step-by-step methodology for its determination. The gravimetric method is detailed here due to its reliability and accessibility. This protocol is specifically designed to account for the air-sensitive nature of this compound.

Principle of the Gravimetric Method

The gravimetric method involves preparing a saturated solution of the solute in a given solvent at a specific temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in units such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (ensure purity)

-

Selected organic solvents (anhydrous, HPLC grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Schlenk flasks or similar inert atmosphere glassware

-

Syringes and needles

-

Inert gas (Nitrogen or Argon)

-

Glass vials or evaporating dishes

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution (under inert atmosphere): a. In a glovebox or using Schlenk line techniques, add an excess amount of this compound to a known volume of the desired organic solvent in a Schlenk flask. The presence of undissolved solid is crucial to ensure saturation. b. Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains.

-

Sample Withdrawal (under inert atmosphere): a. Once equilibrium is reached, cease agitation and allow the undissolved solid to settle completely. b. Using a syringe fitted with a filter (e.g., a 0.45 µm PTFE syringe filter), carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant. This step must be performed under a positive pressure of inert gas to prevent air exposure.

-

Gravimetric Analysis: a. Tare a clean, dry glass vial or evaporating dish on an analytical balance. b. Dispense the collected supernatant into the tared container. c. Reweigh the container with the solution to determine the mass of the solution withdrawn. d. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute. e. Once the solvent is fully evaporated, place the container in a vacuum desiccator to remove any residual solvent. f. Weigh the container with the dried solute. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation of Solubility: a. Mass of solute (m_solute): Final mass of the container with solute - mass of the empty container. b. Mass of solvent (m_solvent): Mass of the container with solution - final mass of the container with solute. c. Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100. d. To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required. Solubility ( g/100 mL solvent): (Solubility in g/100 g solvent) * (density of solvent in g/mL).

Expected Solubility Trends and Implications

Based on the physicochemical properties of this compound, the following solubility trends are anticipated:

-

High Solubility in Nonpolar and Moderately Polar Aprotic Solvents: Due to its largely nonpolar nature, high solubility is expected in solvents such as toluene, benzene, diethyl ether, tetrahydrofuran (THF), and dichloromethane. These solvents can effectively solvate the thienyl rings and the overall molecule through van der Waals forces.

-

Lower Solubility in Polar Protic Solvents: Solubility is expected to be lower in polar protic solvents like ethanol and methanol. While the phosphorus atom's lone pair can act as a hydrogen bond acceptor, the bulky and nonpolar thienyl groups will hinder effective solvation by these solvents.

-

Insolubility in Water: The lack of significant hydrogen bonding capability and the hydrophobic nature of the molecule are consistent with its observed insolubility in water.

Understanding these solubility characteristics is crucial for practical applications. For instance, in palladium-catalyzed cross-coupling reactions, solvents like toluene and THF are commonly used, which aligns with the expected high solubility of this compound in these media. For purification by recrystallization, a solvent system would be chosen where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

Safety and Handling Precautions

This compound is an air-sensitive compound and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5][6] It is also classified as an irritant, causing skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

While qualitative data suggests that this compound is soluble in a range of common organic solvents, a lack of quantitative data in the existing literature necessitates experimental determination for many research and development applications. This guide has provided a comprehensive overview of the factors influencing the solubility of this important organophosphorus compound and has detailed a robust experimental protocol for its quantitative measurement. By following the outlined procedures, researchers can generate the critical solubility data required to effectively utilize this compound in their work, leading to advancements in catalysis, materials science, and drug discovery.

References

- 1. CAS 24171-89-9: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C12H9PS3 | CID 90384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tri(thiophen-2-yl)phosphine | 24171-89-9 [sigmaaldrich.com]

- 5. 24171-89-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. znaturforsch.com [znaturforsch.com]

Unraveling the Electronic Landscape of Tris(2-thienyl)phosphine: A Theoretical Guide for Researchers

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of Tris(2-thienyl)phosphine

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enigmatic Appeal of this compound

This compound (TThP) is an organophosphorus compound that has garnered significant interest within the scientific community. Characterized by a central phosphorus atom bonded to three 2-thienyl rings, TThP stands out as a versatile ligand in coordination chemistry and a crucial component in the development of advanced materials.[1][2] Its unique electronic and steric properties, largely dictated by the thienyl substituents, make it a compelling subject for theoretical investigation. This guide provides an in-depth exploration of the theoretical studies on the electronic structure of TThP, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

The thienyl groups in TThP are known to be electron-withdrawing, which significantly influences the electron density at the phosphorus atom. This characteristic is a key determinant of its coordination chemistry and its performance in catalytic cycles.[1] Moreover, the π-system of the thienyl rings introduces the potential for π-backbonding interactions with metal centers, a feature that can be finely tuned to optimize catalytic activity.[1] This guide will delve into the computational methodologies used to probe these properties, present key theoretical findings, and offer a practical, step-by-step protocol for conducting theoretical studies on this intriguing molecule.

Pillar 1: Deciphering the Electronic Architecture - Key Theoretical Concepts

The electronic structure of a molecule like this compound is fundamentally governed by the arrangement and energies of its electrons in molecular orbitals. Theoretical chemistry provides a powerful lens through which we can visualize and quantify these properties, offering predictions of reactivity, stability, and spectroscopic behavior. At the heart of these investigations lies a set of key concepts that form the language of computational electronic structure theory.

The Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in a molecule's chemical reactivity. The energy of the HOMO is a measure of the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons.[3] The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.[3] A larger gap generally implies greater stability.

For phosphine ligands, the HOMO is often associated with the lone pair of electrons on the phosphorus atom and is a proxy for the ligand's σ-donating ability.[1] The electron-withdrawing nature of the thienyl rings in TThP is expected to lower the energy of its HOMO compared to trialkylphosphines, rendering it a weaker σ-donor.[1] Conversely, the LUMO's character can provide insights into the ligand's π-accepting capabilities through backbonding with a metal center.[1]

Electron Density, Charge Distribution, and Electrostatic Potential

Understanding how electron density is distributed across a molecule is crucial for predicting its interactions with other chemical species. Theoretical methods like Density Functional Theory (DFT) can generate detailed electron density maps, revealing regions of high and low electron concentration. This information is invaluable for identifying potential sites for nucleophilic or electrophilic attack.